1-Cyclopropyl-3-methyl-1-pyrazol-5-ol
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Overview
Description
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol is a heterocyclic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of a cyclopropyl group and a hydroxyl group on the pyrazole ring makes it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone in the presence of an acid catalyst can yield the desired pyrazole derivative . The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield . The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazoles with different functional groups .
Scientific Research Applications
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate receptor activity by interacting with receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol: This compound has a trifluoromethyl group instead of a cyclopropyl group.
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol: This compound has a methanol group attached to the pyrazole ring.
Uniqueness
1-Cyclopropyl-3-methyl-1-pyrazol-5-ol is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the pyrazole ring, which imparts distinct chemical properties and reactivity . This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-cyclopropyl-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(10)9(8-5)6-2-3-6/h4,6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOPDQHKMMHAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823352-76-6 |
Source
|
Record name | 1-cyclopropyl-3-methyl-1Ð?-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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